molecular formula C8H4Cl2N2 B8059792 1,7-Dichloro-phthalazine

1,7-Dichloro-phthalazine

Cat. No.: B8059792
M. Wt: 199.03 g/mol
InChI Key: QJFRQKOTSCCLPL-UHFFFAOYSA-N
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Description

1,7-Dichloro-phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. The presence of two chlorine atoms at the 1 and 7 positions of the phthalazine ring makes this compound unique.

Preparation Methods

The synthesis of 1,7-Dichloro-phthalazine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1,7-Dichloro-phthalazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrazine, n-butyllithium, and N,N-dimethylformamide. Major products formed depend on the specific nucleophiles or other reactants involved.

Scientific Research Applications

1,7-Dichloro-phthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Dichloro-phthalazine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Properties

IUPAC Name

1,7-dichlorophthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-12-8(10)7(5)3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFRQKOTSCCLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC(=C2C=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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